molecular formula C12H20N4 B8430972 N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine

N3-(3-Pyrrolidin-1-yl-propyl)-pyridine-3,4-diamine

Cat. No. B8430972
M. Wt: 220.31 g/mol
InChI Key: PZPBQNDCVOMTDK-UHFFFAOYSA-N
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Patent
US07538115B2

Procedure details

1.300 g (5.940 mmol) 3-bromo-4-nitro-pyridine-1-oxide and 0.980 g (7.430 mmol) 3-pyrrolidin-1-yl-propylamine was added to a suspension of 0.820 g (5.940 mmol) potassium carbonate in 20 mL DMF and the mixture was stirred for 3 hours at 90° C. The solvent was evaporated i. vac. and the residue purified by column chromatography (Alox (neutral, activity II-III), gradient dichloromethane/MeOH 100:0→95:5 v/v) (0.950 g, 60% of theory). 0.900 g (3.380 mmol) of the intermediate product was added to a suspension of 300 mg Pd/C in 10 mL EtOH and the mixture was hydrogenated for 4.5 hours at RT and 50 psi H2-pressure. The catalyst was removed by filtration and the filtrate evaporated i. vac. The product is present in admixture with the corresponding pyridine-N-oxide and was used in the next reaction step without any further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[N:12]1([CH2:17][CH2:18][CH2:19][NH2:20])[CH2:16][CH2:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.CCO.[Pd]>[N:12]1([CH2:17][CH2:18][CH2:19][NH:20][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][C:7]=2[NH2:8])[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Name
Quantity
0.98 g
Type
reactant
Smiles
N1(CCCC1)CCCN
Name
Quantity
0.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
intermediate
Quantity
0.9 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated i
CUSTOM
Type
CUSTOM
Details
and the residue purified by column chromatography (Alox (neutral, activity II-III), gradient dichloromethane/MeOH 100:0→95:5 v/v) (0.950 g, 60% of theory)
WAIT
Type
WAIT
Details
the mixture was hydrogenated for 4.5 hours at RT
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated i
CUSTOM
Type
CUSTOM
Details
was used in the next reaction step without any further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1(CCCC1)CCCNC=1C=NC=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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